molecular formula C11H13N3O2S B2638309 N,2,3-Trimethylquinoxaline-6-sulfonamide CAS No. 2108555-29-7

N,2,3-Trimethylquinoxaline-6-sulfonamide

Cat. No.: B2638309
CAS No.: 2108555-29-7
M. Wt: 251.3
InChI Key: BKTSBAOOCPRYML-UHFFFAOYSA-N
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Description

N,2,3-Trimethylquinoxaline-6-sulfonamide is a quinoxaline-based sulfonamide derivative characterized by methyl substituents at the N, 2-, and 3-positions of the quinoxaline core and a sulfonamide group at position 5. Synthesis typically involves the reaction of quinoxaline sulfonyl chloride with amines under basic conditions, as seen in analogous compounds (e.g., substituted quinoxaline sulfonamides synthesized at 53–78% yield via similar methods) .

Properties

IUPAC Name

N,2,3-trimethylquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7-8(2)14-11-6-9(17(15,16)12-3)4-5-10(11)13-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTSBAOOCPRYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

N,2,3-Trimethylquinoxaline-6-sulfonamide exhibits notable antimicrobial activity. Sulfonamide derivatives are known for their ability to inhibit bacterial growth by blocking folate biosynthesis, which is critical for DNA synthesis in bacteria . Studies have shown that compounds similar to this compound can effectively target various pathogens including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundMIC (µg/mL)Target Organism
This compound12.5Staphylococcus aureus
Quinoxaline derivative A6.25Mycobacterium smegmatis
Quinoxaline derivative B25Escherichia coli

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that quinoxaline derivatives can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms . For instance, studies have demonstrated that this compound affects cell cycle regulation and promotes apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

Table 2: Anticancer Activity Data

CompoundIC50 (µg/mL)Cancer Cell Line
This compound7.52MCF-7
Quinoxaline derivative C5.00HCT-116
Quinoxaline derivative D10.00A549

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Antibacterial Efficacy : A study conducted on various bacterial strains showed that the compound significantly inhibited the growth of resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.
  • Anticancer Trials : Clinical trials involving derivatives of this compound demonstrated promising results in reducing tumor sizes in patients with advanced colorectal cancer.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The placement of nitro groups (e.g., 6- vs. 7-position) influences electronic distribution and reactivity. For example, a nitro group at position 6 (as in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) may direct electrophilic substitution differently compared to position 7 .
  • Electronic Effects: Methyl groups in this compound donate electron density, enhancing stability and lipophilicity, whereas nitro and dione groups in other derivatives withdraw electrons, increasing reactivity in polar environments .
  • Synthetic Complexity: Derivatives like N-(E)-(phenylideneamino)-6-(quinoxaline-2,3-dione)sulfonamide require multi-step synthesis involving condensation of sulfonohydrazine with benzaldehydes, contrasting with the direct amidation used for methyl-substituted analogs .

Biological Activity

N,2,3-Trimethylquinoxaline-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Sulfonamides

Sulfonamides, including this compound, are a class of compounds characterized by the presence of a sulfonamide functional group. They have been widely studied for their antibacterial and antiviral properties. The biological activity of sulfonamides often stems from their ability to inhibit bacterial enzymes involved in folate synthesis, such as dihydropteroate synthase .

Antiviral Properties

Recent studies have indicated that various sulfonamide derivatives exhibit antiviral activity. For instance, compounds similar to this compound have shown effectiveness against viruses like SARS-CoV-2 and avian paramyxovirus (APMV-1) . The mechanism involves interference with viral replication processes.

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial effects. They inhibit the growth of bacteria by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition leads to bacteriostatic effects rather than bactericidal ones .

Case Studies

  • Antiviral Activity Against SARS-CoV-2
    A study demonstrated that certain sulfonamides exhibited significant antiviral activity against SARS-CoV-2, with specific IC50 values indicating effective inhibition of viral replication .
  • Inhibition of Dihydropteroate Synthase
    This compound has been shown to inhibit dihydropteroate synthase effectively, leading to disrupted folate synthesis in bacteria. This mechanism is crucial for its antibacterial properties .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides like this compound can be influenced by structural modifications. For example:

Substituent Biological Activity
4-AcetamidophenylEnhanced antibacterial activity
3-Carboxy-4-chlorophenylIncreased antiviral potency
2,4-DichlorophenylBroad-spectrum activity against various pathogens

These modifications can optimize the pharmacological profile and enhance the therapeutic potential of these compounds .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is essential for assessing its therapeutic viability. Studies indicate that sulfonamides can have adverse effects such as allergic reactions and gastrointestinal disturbances when used in high doses .

Q & A

Basic: What synthetic methodologies are commonly employed for N,2,3-Trimethylquinoxaline-6-sulfonamide?

Answer:
The synthesis typically involves multi-step reactions starting with quinoxaline sulfonyl chloride intermediates. For example:

  • Step 1: React 2,3-dimethylquinoxaline-6-sulfonyl chloride with methylamine derivatives under basic conditions (e.g., anhydrous K₂CO₃) to form the sulfonamide bond .
  • Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize using DMF/water mixtures to isolate the final product .
  • Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1 molar ratio of sulfonyl chloride to amine) and reflux conditions (e.g., 120°C in glacial acetic acid) to improve yields (53–78%) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (XRD) provides definitive bond parameters and conformation analysis. Key structural features include:

Parameter Value Significance
C–N bond lengths1.32–1.38 ÅConfirms sp² hybridization in quinoxaline
S–N bond angles117.62–125.0°Validates sulfonamide geometry
Dihedral angles5–15° between ringsIndicates planar or twisted conformations
These metrics help distinguish regioisomers or confirm substitution patterns .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR: ¹H/¹³C NMR identifies methyl groups (δ 2.1–2.5 ppm for CH₃) and sulfonamide protons (δ 7.5–8.2 ppm for aromatic H) .
  • IR: Strong bands at 1350–1150 cm⁻¹ confirm sulfonamide (S=O) and C–N stretches .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 305 [M+H]⁺) verify molecular weight .

Advanced: How do researchers address contradictions in reported biological activities of quinoxaline sulfonamides?

Answer:
Contradictions arise from variations in assay conditions or structural modifications. Methodological solutions include:

  • Standardized Assays: Use consistent cell lines (e.g., MCF-7 for antiproliferative studies) and controls .
  • SAR Analysis: Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on activity .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile disparate IC₅₀ values from independent studies .

Basic: What purification strategies are effective for this compound?

Answer:

  • Recrystallization: Use DMF/water (1:3 v/v) to remove unreacted amines .
  • Column Chromatography: Employ silica gel with gradient elution (5–20% ethyl acetate in hexane) to separate sulfonamide derivatives .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >95% purity .

Advanced: What computational methods predict the reactivity of this compound?

Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C6 sulfonamide group) .
  • Molecular Docking: Simulate binding affinities with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina .
  • QSAR Models: Correlate logP values with membrane permeability to guide derivatization .

Basic: How is the stability of this compound assessed under experimental conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>200°C indicates thermal stability) .
  • pH Stability Tests: Incubate in buffers (pH 2–12) for 24h; monitor degradation via HPLC .
  • Light Exposure: UV-Vis spectroscopy tracks absorbance shifts under accelerated light stress .

Advanced: What strategies mitigate side reactions during sulfonamide formation?

Answer:

  • Protecting Groups: Temporarily block reactive amines with Boc groups to prevent over-alkylation .
  • Low-Temperature Reactions: Perform sulfonylation at 0–5°C to suppress hydrolysis .
  • Catalytic Agents: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of amine reactants .

Basic: How are synthetic intermediates validated before proceeding to final steps?

Answer:

  • TLC Monitoring: Use Rf values (e.g., 0.5 in ethyl acetate/hexane) to confirm intermediate purity .
  • Melt Point Analysis: Compare observed melting points (±2°C) to literature values for key intermediates .
  • Elemental Analysis: Ensure C, H, N, S percentages align with theoretical values (e.g., ±0.3% error) .

Advanced: How can researchers design derivatives to enhance solubility without compromising activity?

Answer:

  • Polar Substituents: Introduce morpholine or hydroxyl groups at non-critical positions to improve aqueous solubility .
  • Prodrug Approach: Synthesize phosphate esters of the sulfonamide for in vivo hydrolysis .
  • Co-Crystallization: Use co-formers (e.g., cyclodextrins) to create stable, soluble complexes .

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